While specific synthesis details are not provided in these abstracts, a study on optimizing the chromatographic separation of aripiprazole and its impurities utilized a Quantitative Structure-Retention Relationship (QSRR) model []. This approach involved varying mobile phase compositions and flow rates to enhance separation, suggesting these as key parameters in the analysis of aripiprazole synthesis [].
Aripiprazole is known to function as a partial agonist at dopamine D2 receptors [, , , , , ]. It also interacts with serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors [, , ]. This complex pharmacological profile contributes to its therapeutic effects in conditions like schizophrenia and bipolar disorder [, , ].
Aripiprazole is primarily used in the treatment of schizophrenia [, , , , , , , , , , , , ], bipolar disorder [, , , ], and as an adjunctive treatment for major depressive disorder [, ]. It is also being investigated for its potential in treating:* Tourette's disorder: Studies have shown aripiprazole's efficacy in reducing tic severity in children and adolescents with Tourette's disorder [].* Antipsychotic-induced hyperprolactinemia: Aripiprazole has shown promise in managing hyperprolactinemia, a common side effect of other antipsychotic medications [, , ].* Dementia with Lewy Bodies: Research suggests aripiprazole may be effective in treating psychotic symptoms associated with dementia with Lewy bodies [].
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: